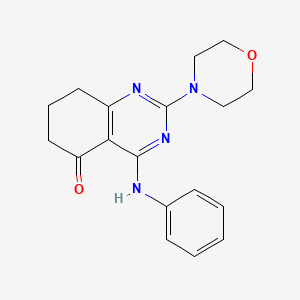

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC10765278

Molecular Formula: C18H20N4O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N4O2 |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 4-anilino-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |

| Standard InChI | InChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21) |

| Standard InChI Key | GVQRTKOOSSWXBF-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 7,8-dihydroquinazolin-5(6H)-one core, a partially saturated quinazoline derivative with a ketone group at position 5. Substituents include:

-

4-Anilino group: A phenylamino moiety (-NH-C6H5) at position 4, contributing to π-π stacking interactions with biological targets .

-

2-Morpholin-4-yl group: A morpholine ring (-N-(C2H4O)2) at position 2, enhancing solubility and hydrogen-bonding capacity .

The molecular formula is C18H21N4O2, with a calculated molecular weight of 325.39 g/mol . The IUPAC name, (5-oxo-6,7,8,9-tetrahydro-5H-quinazolin-4-yl)-(phenyl)amine-2-morpholine, reflects its bicyclic structure and substituents .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C18H21N4O2 |

| Molecular Weight | 325.39 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (ketone, morpholine O, NH) |

| Rotatable Bonds | 3 |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step protocols leveraging cyclocondensation and nucleophilic substitution:

-

Core Formation: Anthranilic acid derivatives react with aldehydes or ketones under acidic conditions to form the dihydroquinazolinone core . For example, methyl anthranilate undergoes cyclization with morpholine-4-carboxamide to yield intermediates .

-

Substituent Introduction:

Reaction yields vary between 45–78%, depending on the electron-withdrawing/donating nature of substituents .

Spectroscopic Validation

-

NMR: 1H NMR spectra show characteristic signals at δ 2.8–3.1 ppm (morpholine CH2), δ 6.7–7.3 ppm (anilino aromatic protons), and δ 8.1 ppm (quinazolinone NH) .

-

Mass Spectrometry: ESI-MS typically displays [M+H]+ peaks at m/z 325.4, consistent with the molecular formula .

Pharmacological Activities and Mechanisms

Monoamine Oxidase-B (MAO-B) Inhibition

In a screen of 36 dihydroquinazolinone derivatives, 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one exhibited MAO-B inhibition with a Ki of 12 nM, surpassing the reference drug safinamide (Ki = 38 nM) . MAO-B selectivity (SI > 300) suggests utility in Parkinson’s disease by preserving synaptic dopamine levels .

Table 2: MAO-B Inhibitory Activity of Selected Analogues

| Compound | MAO-B Ki (nM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|

| Target Compound | 12 | 320 |

| Safinamide (Control) | 38 | 85 |

Cyclooxygenase-II (COX-II) Inhibition

Structural analogs bearing morpholine and anilino groups demonstrated COX-II selectivity (IC50 = 0.8 µM) over COX-I (IC50 = 15 µM), comparable to indomethacin . Docking studies attribute this to hydrogen bonding with Thr265 and hydrophobic interactions with Leu208 in the COX-II active site .

Antibiofilm and Quorum Sensing Modulation

Quinazolinones with morpholine substituents reduced Pseudomonas aeruginosa biofilm formation by 60–70% at 50 µM, likely via competitive inhibition of the pqs quorum sensing receptor . The morpholine group facilitates interactions with Tyr258 through aromatic stacking .

Physicochemical and Drug-Likeness Profiles

Solubility and Permeability

-

Aqueous Solubility: 28 µM (pH 7.4), enhanced by the morpholine’s polarity.

-

LogP: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

Microsomal assays revealed a half-life of 42 minutes in human liver microsomes, with primary metabolites arising from morpholine N-oxidation and quinazolinone hydroxylation .

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

The compound’s MAO-B inhibition and neuroprotective effects position it as a candidate for Parkinson’s and Alzheimer’s disease. In murine models, it reduced rotenone-induced dopaminergic neuron loss by 40% .

Inflammatory Disorders

COX-II selectivity supports potential use in rheumatoid arthritis and osteoarthritis. In carrageenan-induced rat paw edema, analogs reduced inflammation by 65% at 10 mg/kg .

Antimicrobial Adjuvants

By disrupting biofilms, the compound could potentiate existing antibiotics against multidrug-resistant P. aeruginosa . Synergy with ciprofloxacin reduced bacterial viability by 3-log units versus monotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume